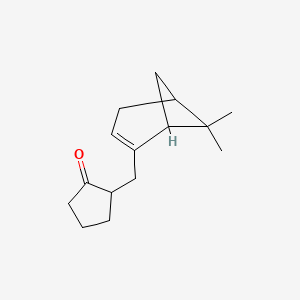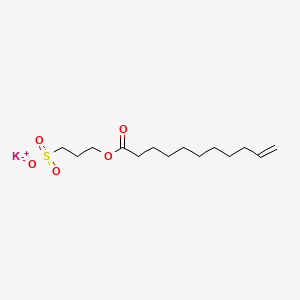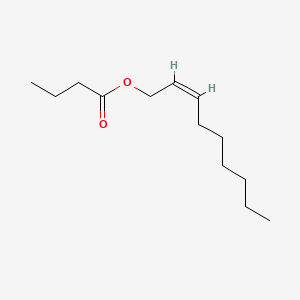
(Z)-Non-2-enyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Non-2-enyl butyrate is an ester compound characterized by its fruity aroma. It is commonly used in the flavor and fragrance industry due to its pleasant scent. The compound is formed by the esterification of non-2-enol and butyric acid, resulting in a molecule with significant applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Non-2-enyl butyrate typically involves the esterification reaction between non-2-enol and butyric acid. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Non-2-enol+Butyric acid→(Z)-Non-2-enyl butyrate+Water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of immobilized enzymes as catalysts can enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: (Z)-Non-2-enyl butyrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to non-2-enol and butyric acid.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Non-2-enol and butyric acid.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Corresponding alcohol.
Scientific Research Applications
(Z)-Non-2-enyl butyrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in pheromone communication in insects.
Medicine: Explored for its potential therapeutic effects due to its anti-inflammatory properties.
Industry: Utilized in the flavor and fragrance industry to impart fruity scents to products.
Mechanism of Action
The mechanism of action of (Z)-Non-2-enyl butyrate involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a sensory response. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-κB.
Comparison with Similar Compounds
Ethyl butyrate: Another ester with a fruity aroma, commonly used in flavorings.
Butyl acetate: An ester used as a solvent in various industrial applications.
Methyl butyrate: Known for its pineapple-like scent, used in the fragrance industry.
Uniqueness of (Z)-Non-2-enyl butyrate: this compound stands out due to its specific structural configuration, which imparts unique olfactory properties. Its (Z)-configuration differentiates it from other esters, leading to distinct sensory and chemical characteristics.
Properties
CAS No. |
94109-99-6 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
[(Z)-non-2-enyl] butanoate |
InChI |
InChI=1S/C13H24O2/c1-3-5-6-7-8-9-10-12-15-13(14)11-4-2/h9-10H,3-8,11-12H2,1-2H3/b10-9- |
InChI Key |
JTZDGEKMDBKLAI-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCC/C=C\COC(=O)CCC |
Canonical SMILES |
CCCCCCC=CCOC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Methylenebis[4,6-diisopropylphenol]](/img/structure/B12660866.png)
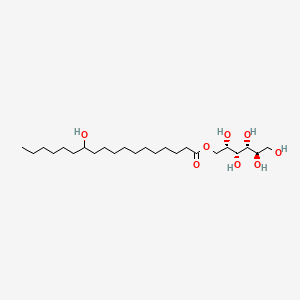
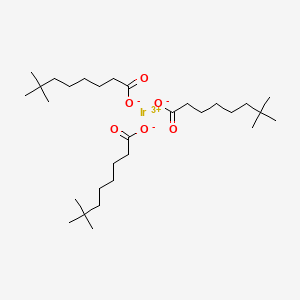

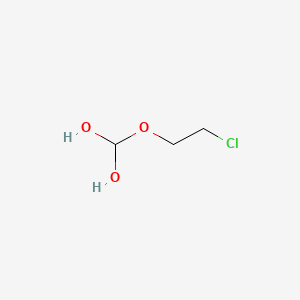
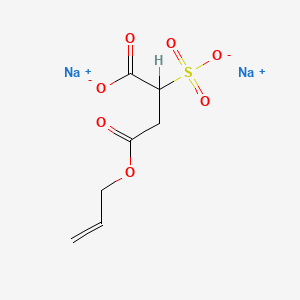
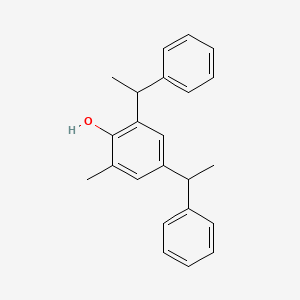
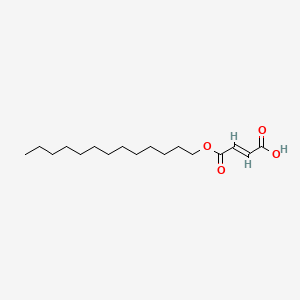

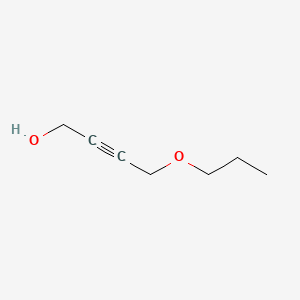

![1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one](/img/structure/B12660922.png)
